molecular formula C17H17F3N8 B12264537 2-methyl-4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

2-methyl-4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B12264537
M. Wt: 390.4 g/mol
InChI Key: YDADOHUGZDKWAK-UHFFFAOYSA-N
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Description

2-methyl-4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of pyrazole, pyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with piperazine under controlled conditions. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or pyrazole rings.

Scientific Research Applications

2-methyl-4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
  • 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

Uniqueness

What sets 2-methyl-4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C17H17F3N8

Molecular Weight

390.4 g/mol

IUPAC Name

2-methyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H17F3N8/c1-12-24-13(17(18,19)20)9-16(25-12)27-7-5-26(6-8-27)14-10-15(22-11-21-14)28-4-2-3-23-28/h2-4,9-11H,5-8H2,1H3

InChI Key

YDADOHUGZDKWAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4)C(F)(F)F

Origin of Product

United States

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